molecular formula C48H28O8 B8197668 4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid

4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid

Cat. No. B8197668
M. Wt: 732.7 g/mol
InChI Key: DTIZXLIEKUHXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid is a useful research compound. Its molecular formula is C48H28O8 and its molecular weight is 732.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Hydrogen Bonding and Liquid Crystallinity : A study found that hydrogen bonding between bipyridines and benzoic acid derivatives, like 4-pentoxybenzoic acid, forms heterocomplexes. These complexes contribute to stabilizing layered structures and exhibit liquid crystal behavior in mixtures (Martinez-Felipe et al., 2016).

  • Organic Photovoltaic Solar Cells : Perylene diimides, related to the structure of the specified compound, are noted for their high electron mobility and significant charge transport properties, making them promising materials for organic photovoltaic solar cells (Kozma & Catellani, 2013).

  • Opto-electronic Characteristics : Novel derivatives of perylene carboxylic acid have been synthesized and explored for their opto-electronic properties, which is relevant for the application in electronic devices (Dubey et al., 2016).

  • Electrochromic Devices : Materials such as tetrakis[4-(trisalkyloxybenzoyloxy)phenyl]ethenes, which have similarities in structure, show promise in electrochromic devices due to their high optical contrast and significant color change properties (Huang et al., 2020).

  • Photoinduced Charge-Transfer Properties : The positioning of electron donors at the perylene core, as in certain perylene tetracarboxylic acid derivatives, strongly influences the kinetics of photoinduced charge-transfer processes, which is crucial for photovoltaic applications (Inan et al., 2017).

  • Metal-Organic Frameworks (MOFs) : Certain derivatives have been used to create MOFs, which show potential in areas like catalysis, gas sorption, and selective adsorption of organic molecules (Park et al., 2017).

properties

IUPAC Name

4-[5,8,11-tris(4-carboxyphenyl)perylen-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H28O8/c49-45(50)29-9-1-25(2-10-29)33-17-37-18-34(26-3-11-30(12-4-26)46(51)52)23-41-42-24-36(28-7-15-32(16-8-28)48(55)56)20-38-19-35(27-5-13-31(14-6-27)47(53)54)22-40(44(38)42)39(21-33)43(37)41/h1-24H,(H,49,50)(H,51,52)(H,53,54)(H,55,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIZXLIEKUHXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=CC(=CC4=C3C(=C2)C5=CC(=CC6=CC(=CC4=C65)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H28O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid
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4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid
Reactant of Route 4
4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid
Reactant of Route 5
4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid
Reactant of Route 6
4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid

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